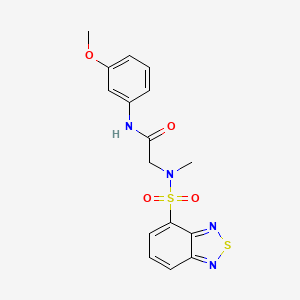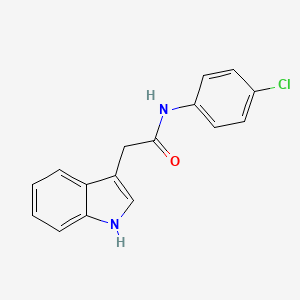
N~1~-(3-chlorophenyl)-N~2~-methyl-N~2~-(quinolin-8-ylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(3-chlorophenyl)-N~2~-methyl-N~2~-(quinolin-8-ylsulfonyl)glycinamide, also known as GSK-J4, is a small molecule inhibitor that targets the lysine-specific demethylase 1 (LSD1) and its closely related homologue, LSD2. GSK-J4 has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mechanism of Action
N~1~-(3-chlorophenyl)-N~2~-methyl-N~2~-(quinolin-8-ylsulfonyl)glycinamide targets LSD1 and LSD2, which are enzymes that play a crucial role in the regulation of gene expression by removing methyl groups from lysine residues on histone proteins. By inhibiting LSD1 and LSD2, N~1~-(3-chlorophenyl)-N~2~-methyl-N~2~-(quinolin-8-ylsulfonyl)glycinamide can modulate the expression of genes involved in various cellular processes, including differentiation, proliferation, and inflammation.
Biochemical and Physiological Effects:
N~1~-(3-chlorophenyl)-N~2~-methyl-N~2~-(quinolin-8-ylsulfonyl)glycinamide has been shown to induce differentiation and inhibit proliferation in cancer cells by modulating the expression of genes involved in these processes. In addition, N~1~-(3-chlorophenyl)-N~2~-methyl-N~2~-(quinolin-8-ylsulfonyl)glycinamide has been demonstrated to suppress the production of pro-inflammatory cytokines in macrophages and monocytes, indicating its potential as an anti-inflammatory agent. N~1~-(3-chlorophenyl)-N~2~-methyl-N~2~-(quinolin-8-ylsulfonyl)glycinamide has also been shown to improve cognitive function in preclinical models of Alzheimer's disease, suggesting its potential as a neuroprotective agent.
Advantages and Limitations for Lab Experiments
One of the advantages of N~1~-(3-chlorophenyl)-N~2~-methyl-N~2~-(quinolin-8-ylsulfonyl)glycinamide is its specificity for LSD1 and LSD2, which reduces the risk of off-target effects. However, N~1~-(3-chlorophenyl)-N~2~-methyl-N~2~-(quinolin-8-ylsulfonyl)glycinamide has relatively low potency compared to other LSD1 inhibitors, which may limit its effectiveness in certain applications. In addition, N~1~-(3-chlorophenyl)-N~2~-methyl-N~2~-(quinolin-8-ylsulfonyl)glycinamide has poor solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experimental settings.
Future Directions
There are several potential future directions for research on N~1~-(3-chlorophenyl)-N~2~-methyl-N~2~-(quinolin-8-ylsulfonyl)glycinamide. One area of interest is the development of more potent analogs of N~1~-(3-chlorophenyl)-N~2~-methyl-N~2~-(quinolin-8-ylsulfonyl)glycinamide that can overcome its relatively low potency. Another potential direction is the investigation of N~1~-(3-chlorophenyl)-N~2~-methyl-N~2~-(quinolin-8-ylsulfonyl)glycinamide in combination with other therapies, such as chemotherapy, to enhance its effectiveness in cancer treatment. In addition, further research is needed to elucidate the mechanisms underlying the neuroprotective effects of N~1~-(3-chlorophenyl)-N~2~-methyl-N~2~-(quinolin-8-ylsulfonyl)glycinamide and its potential applications in the treatment of neurodegenerative disorders.
Synthesis Methods
N~1~-(3-chlorophenyl)-N~2~-methyl-N~2~-(quinolin-8-ylsulfonyl)glycinamide can be synthesized using a multistep process involving the reaction of 3-chlorophenyl isocyanate with methylamine, followed by the coupling of the resulting intermediate with quinoline-8-sulfonyl chloride. The final product is obtained after purification using column chromatography.
Scientific Research Applications
N~1~-(3-chlorophenyl)-N~2~-methyl-N~2~-(quinolin-8-ylsulfonyl)glycinamide has been extensively studied in preclinical models for its potential therapeutic applications. In cancer, N~1~-(3-chlorophenyl)-N~2~-methyl-N~2~-(quinolin-8-ylsulfonyl)glycinamide has been shown to induce differentiation and inhibit proliferation in various cancer cell lines, including acute myeloid leukemia, neuroblastoma, and prostate cancer. Inflammation is another area where N~1~-(3-chlorophenyl)-N~2~-methyl-N~2~-(quinolin-8-ylsulfonyl)glycinamide has shown promise, with studies demonstrating its ability to suppress the production of pro-inflammatory cytokines in macrophages and monocytes. N~1~-(3-chlorophenyl)-N~2~-methyl-N~2~-(quinolin-8-ylsulfonyl)glycinamide has also been investigated for its potential in treating neurodegenerative disorders, such as Alzheimer's disease, by inhibiting the activity of LSD1, which has been implicated in the pathogenesis of these diseases.
properties
IUPAC Name |
N-(3-chlorophenyl)-2-[methyl(quinolin-8-ylsulfonyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S/c1-22(12-17(23)21-15-8-3-7-14(19)11-15)26(24,25)16-9-2-5-13-6-4-10-20-18(13)16/h2-11H,12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHJKBJWHOKSOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC(=CC=C1)Cl)S(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-[methyl(quinolin-8-ylsulfonyl)amino]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-fluorophenyl)-N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]-1-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7478728.png)
![3-(2-fluorophenyl)-1-methyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7478730.png)
![N-cyclopentyl-3-(2-fluorophenyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7478736.png)
![3-(2-fluorophenyl)-1-methyl-N-(3-pyrrolidin-1-ylpropyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7478741.png)

![N-methyl-4-oxo-N-phenylpyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B7478756.png)
![N-[4-[(3-chlorophenyl)sulfamoyl]phenyl]-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide](/img/structure/B7478774.png)
![1-(4-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}phenyl)pyrrolidin-2-one](/img/structure/B7478777.png)

![N-(4-fluorophenyl)-2-[methyl(8-quinolylsulfonyl)amino]acetamide](/img/structure/B7478789.png)

![[2-(5-Bromothiophen-2-yl)-2-oxoethyl] 2-benzamidoacetate](/img/structure/B7478806.png)